molecular formula C28H23FN6O2 B2520827 7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477240-43-0

7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2520827
CAS No.: 477240-43-0
M. Wt: 494.53
InChI Key: ZTTXKQGQVMITLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located on human chromosome 21, and its overexpression is implicated in the neurological and developmental pathologies associated with Down syndrome. This compound has been identified as a key pharmacological tool for investigating DYRK1A's role in central nervous system function and disease. Its primary research value lies in probing the molecular mechanisms underlying cognitive deficits and neurodegenerative processes. Studies have shown that inhibiting DYRK1A can modulate the alternative splicing of neuronal genes and impact the phosphorylation of crucial substrates like Tau and amyloid precursor protein (APP), which are central to the pathogenesis of Alzheimer's disease. Consequently, this inhibitor is extensively used in preclinical research to elucidate DYRK1A signaling pathways and to evaluate the potential of kinase inhibition as a therapeutic strategy for Down syndrome and Alzheimer's disease. It serves as a critical compound for validating DYRK1A as a drug target and for understanding its contribution to neurodevelopment and neurodegeneration.

Properties

IUPAC Name

7-(4-fluorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN6O2/c29-21-6-8-23(9-7-21)34-18-25(20-4-2-1-3-5-20)26-27(30-19-31-28(26)34)33-16-14-32(15-17-33)22-10-12-24(13-11-22)35(36)37/h1-13,18-19H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTXKQGQVMITLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H19FN4O2\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}

This structure includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Kinases : The compound may act as a kinase inhibitor, affecting cellular signaling pathways involved in cancer progression and other diseases. Kinase inhibitors are crucial in targeting dysregulated pathways in cancer cells.
  • Neurotransmitter Receptors : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in psychiatric disorders.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, studies have demonstrated that similar compounds can inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .

Antimicrobial Activity

The presence of the nitrophenyl group may enhance the antimicrobial properties of the compound. Studies have shown that related piperazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxic effects of similar pyrrolo[2,3-d]pyrimidine derivatives found that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer and neuropsychiatric disorders. Docking simulations indicated favorable interactions with ATP-binding sites of kinases .
  • Safety Profile : Preliminary toxicological assessments have suggested that while the compound shows significant biological activity, it also necessitates further investigation into its safety profile and potential side effects .

Data Tables

The following table summarizes key biological activities and findings related to the compound:

Activity Target IC50 (µM) Reference
AnticancerVarious cancer cell lines0.5 - 5
AntimicrobialE. coli, S. aureus0.1 - 10
Kinase InhibitionEGFR, CDK9< 1

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name (Reference) Position 4 Substituent Position 5 Position 7 Molecular Weight (g/mol) Biological Activity Notes
Target Compound 4-(4-Nitrophenyl)piperazinyl Phenyl 4-Fluorophenyl 483.43 Not explicitly reported in evidence
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl 4-Chlorophenyl 4-Methylphenyl 388.72 Antibiotic/nucleoside-like activity
7-(4-Methylphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Methylphenylamino Phenyl 4-Methylphenyl 422.50 No activity specified
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine Chlorine 4-Fluorophenyl 3-Methylphenyl 368.81 Unspecified (commercial availability)

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in the target compound may enhance binding to electron-deficient receptors compared to pyrrolidinyl or methylamino substituents.
  • Biological Activity : Pyrrolidinyl and chlorophenyl analogs demonstrate antibiotic activity, suggesting the target compound’s nitro group could further modulate such effects .
Crystallographic and Structural Insights
  • Crystal Packing : The analog 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine crystallizes in a triclinic system (space group P1) with two molecules per asymmetric unit linked via pseudo-inversion symmetry . The nitro group in the target compound may alter packing due to stronger dipole interactions.
  • Torsional Angles : Substituents at position 4 influence conformational flexibility. For example, pyrrolidinyl analogs exhibit torsional angles of 110.9°–131.8° in the piperazine ring , while nitro groups may restrict rotation, affecting binding pocket compatibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.